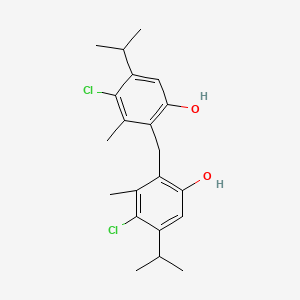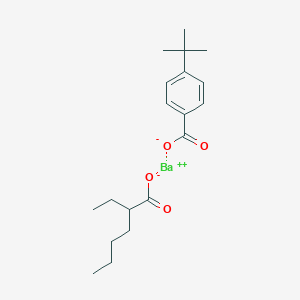
(4-(tert-Butyl)benzoato-O)(2-ethylhexanoato-O)barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)benzoato-obarium: is a chemical compound with the molecular formula C19H28BaO4 and a molecular weight of 457.7 g/mol . This compound is known for its unique structure, which includes a barium ion coordinated with two different carboxylate ligands: 4-(tert-butyl)benzoate and 2-ethylhexanoate. It is used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)benzoato-obarium typically involves the reaction of barium hydroxide with 4-(tert-butyl)benzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions to ensure complete reaction and formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of 4-(tert-Butyl)benzoato-obarium follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)benzoato-obarium undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The barium ion can coordinate with other ligands, forming new complexes.
Decomposition Reactions: Under high temperatures, the compound can decompose into its constituent acids and barium oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other carboxylic acids or ligands, and the reactions are typically carried out in organic solvents at elevated temperatures.
Coordination Reactions: Ligands such as phosphines, amines, or other carboxylates are used, and the reactions are conducted in solvents like ethanol or acetonitrile.
Decomposition Reactions: High temperatures (above 300°C) are required to induce decomposition.
Major Products Formed:
Substitution Reactions: New barium carboxylate complexes.
Coordination Reactions: Barium complexes with different ligands.
Decomposition Reactions: 4-(tert-butyl)benzoic acid, 2-ethylhexanoic acid, and barium oxide.
Scientific Research Applications
Chemistry: In chemistry, 4-(tert-Butyl)benzoato-obarium is used as a precursor for the synthesis of other barium-containing compounds. It is also employed in studies involving coordination chemistry and the development of new ligands.
Biology: While its direct applications in biology are limited, the compound can be used in the preparation of barium-based materials for biological imaging and diagnostic purposes.
Medicine: In medicine, 4-(tert-Butyl)benzoato-obarium is explored for its potential use in radiographic contrast agents due to the high atomic number of barium, which provides excellent X-ray opacity.
Industry: Industrially, the compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and processing characteristics of these materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)benzoato-obarium primarily involves its ability to coordinate with other molecules through its barium ion. The barium ion can form stable complexes with various ligands, which can influence the reactivity and properties of the compound. In industrial applications, its stabilizing effect on polymers is due to its ability to neutralize acidic degradation products, thereby preventing further degradation.
Comparison with Similar Compounds
Barium acetate: Another barium carboxylate with different ligands.
Barium benzoate: Contains only benzoate ligands.
Barium 2-ethylhexanoate: Contains only 2-ethylhexanoate ligands.
Uniqueness: 4-(tert-Butyl)benzoato-obarium is unique due to its combination of two different carboxylate ligands, which imparts distinct chemical properties and reactivity compared to other barium carboxylates. This dual-ligand structure allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
85711-82-6 |
|---|---|
Molecular Formula |
C19H28BaO4 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
barium(2+);4-tert-butylbenzoate;2-ethylhexanoate |
InChI |
InChI=1S/C11H14O2.C8H16O2.Ba/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
FSXJFXGSVQBWTI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



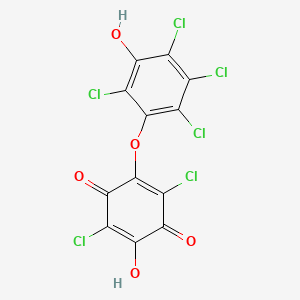
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)




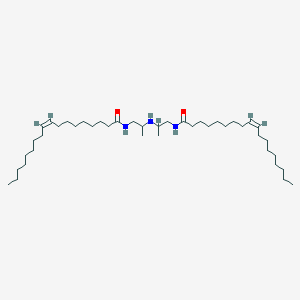
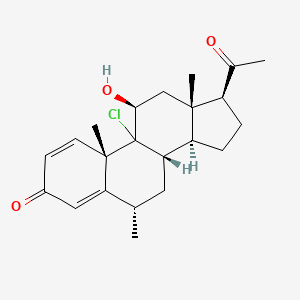
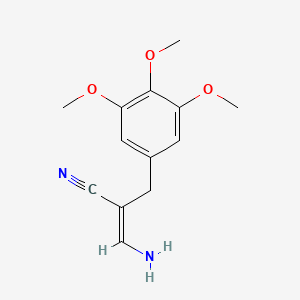
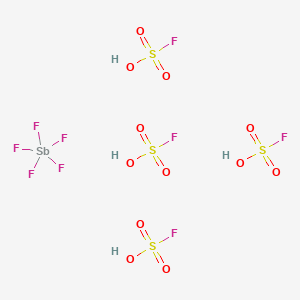
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

